Fmoc-D-Ser(trt)-OH
Overview
Description
Fmoc-D-Ser(trt)-OH: is a derivative of the amino acid serine, specifically the D-isomer, which is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a triphenylmethyl (trityl, trt) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Fmoc-D-Ser(trt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It serves as a building block in the formation of these peptide chains .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis. The trityl (trt) group specifically protects the side chain hydroxyl group of serine . The Fmoc group is removed during the synthesis process, allowing the amino acid to be incorporated into the peptide chain .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By allowing for the synthesis of specific peptide sequences, it can influence the function of proteins in various biochemical pathways .
Pharmacokinetics
For example, its stability and reactivity influence its effectiveness in peptide bond formation .
Result of Action
The result of this compound’s action is the successful incorporation of the D-Serine amino acid into a peptide chain with its side chain hydroxyl group protected. This allows for the synthesis of complex peptides with specific sequences, which can have a wide range of biological activities .
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH, temperature, and solvent conditions of the reaction. The stability of the compound can also be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(trt)-OH typically involves the protection of the amino and hydroxyl groups of D-serine. The process begins with the protection of the hydroxyl group using the trityl chloride in the presence of a base such as pyridine. The amino group is then protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions are generally mild, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis allows for the efficient production of high-purity peptides with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Ser(trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the trityl group can be removed using acidic conditions like trifluoroacetic acid (TFA) in the presence of scavengers.
Coupling Reactions: The compound can participate in peptide bond formation through nucleophilic substitution reactions with activated carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for trityl removal.
Major Products:
Deprotected Serine Derivatives: Removal of the protecting groups yields D-serine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-serine residues.
Scientific Research Applications
Chemistry: Fmoc-D-Ser(trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-serine into peptide chains, which can be used to study protein structure and function .
Biology: In biological research, peptides containing D-serine are used to investigate the role of D-amino acids in biological systems. D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation .
Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents. D-serine-containing peptides have been explored for their potential in treating neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its stability and ease of use make it a valuable tool in drug development .
Comparison with Similar Compounds
Fmoc-L-Ser(trt)-OH: The L-isomer of serine with similar protecting groups.
Fmoc-D-Thr(trt)-OH: A threonine derivative with similar protecting groups.
Fmoc-D-Ser(tBu)-OH: A serine derivative with a tert-butyl group instead of trityl.
Uniqueness: Fmoc-D-Ser(trt)-OH is unique due to its specific combination of protecting groups and the use of the D-isomer of serine. This combination provides stability and selectivity in peptide synthesis, making it a valuable tool for researchers and industry professionals .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UUWRZZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469553 | |
Record name | Fmoc-O-trityl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212688-51-2 | |
Record name | Fmoc-O-trityl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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